REACTION_CXSMILES
|
CN(C)[C:3]1[CH:4]=[CH:5][C:6]2[C:15]3(C4C(=CC=CC=4)C(=O)O3)[C:14]3[CH:13]=[CH:12][C:11](N(C)C)(N(C)C)[CH2:10][C:9]=3[C:7]=2[CH:8]=1.C(N(CC)C1C=CC2C3(C4C(=CC(N(CC)CC)=CC=4)C(=O)O3)C3C(=CC(N(CC)CC)=CC=3)C=2C=1)C>>[CH:5]1[C:6]2[CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:7]=2[CH:8]=[CH:3][CH:4]=1
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Name
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3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide]
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN(C=1C=CC2=C(C1)C=1CC(C=CC1C21OC(=O)C2=CC=CC=C12)(N(C)C)N(C)C)C
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Name
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3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide]
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)N(C=1C=CC2=C(C1)C1=CC(=CC=C1C21OC(=O)C2=CC(=CC=C12)N(CC)CC)N(CC)CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |